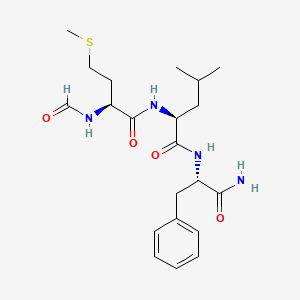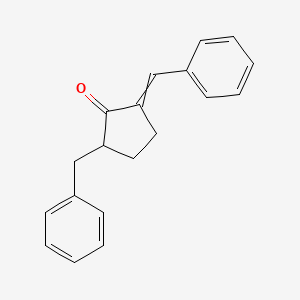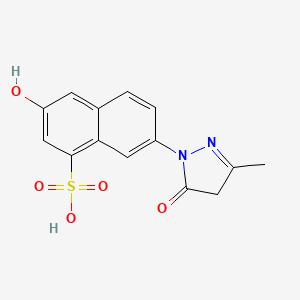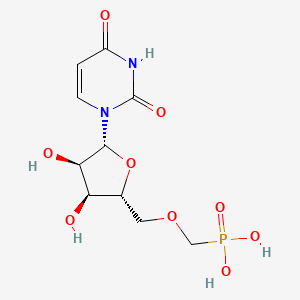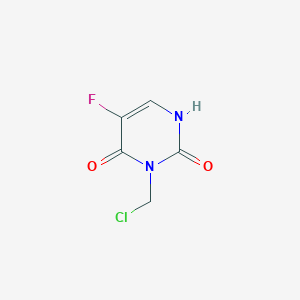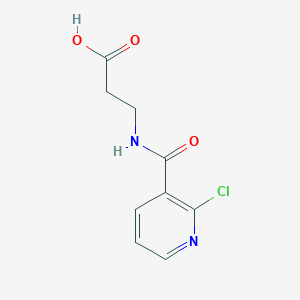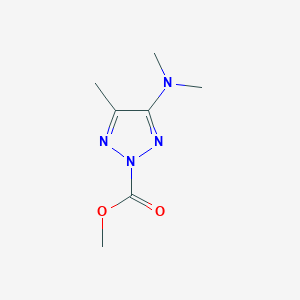
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with methyl 2-azido-3-oxobutanoate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as methanol or ethanol at temperatures ranging from 50°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, influencing their function. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used as a green solvent.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in esterification and other organic reactions.
Dimethylaminoquinolines: Compounds with similar structural features, used in medicinal chemistry.
Uniqueness
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
76357-73-8 |
|---|---|
Formule moléculaire |
C7H12N4O2 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
methyl 4-(dimethylamino)-5-methyltriazole-2-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-5-6(10(2)3)9-11(8-5)7(12)13-4/h1-4H3 |
Clé InChI |
CELVLAIYHVNXNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=C1N(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


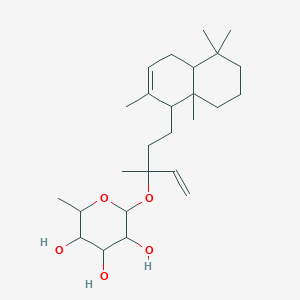
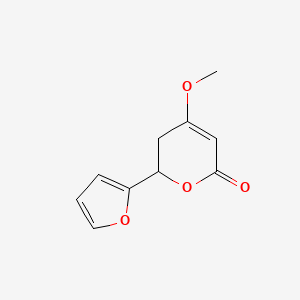

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
